molecular formula C12H12FNO B13154804 2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile

2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile

Cat. No.: B13154804
M. Wt: 205.23 g/mol
InChI Key: LRVSQNSDZHNOAV-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile is an organic compound that features a fluorophenyl group attached to a nitrile and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzonitrile with a suitable ketone precursor under controlled conditions. The reaction typically requires the use of a catalyst, such as a palladium complex, and may involve steps like Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-4-methyl-3-oxopentanenitrile is unique due to its combination of a fluorophenyl group with both nitrile and ketone functionalities.

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-methyl-3-oxopentanenitrile

InChI

InChI=1S/C12H12FNO/c1-8(2)12(15)10(7-14)9-5-3-4-6-11(9)13/h3-6,8,10H,1-2H3

InChI Key

LRVSQNSDZHNOAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C#N)C1=CC=CC=C1F

Origin of Product

United States

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